1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt

Description

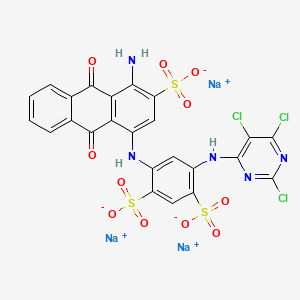

1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt is a complex aromatic sulfonic acid derivative. Key structural features include:

- Benzenedisulfonic acid backbone: Provides strong acidity and water solubility in its trisodium salt form .

- Anthracene moiety: A polycyclic aromatic hydrocarbon (9,10-dihydro-9,10-dioxo-anthracene) with a sulfonic acid group at position 3 and an amino group at position 2. This structure is common in dyes and fluorescent probes .

- Pyrimidine substituent: A 2,5,6-trichloro-4-pyrimidinyl group linked via an amino bond. Chlorinated pyrimidines are often used in pharmaceuticals and agrochemicals due to their electron-withdrawing properties .

This compound’s trisodium salt form enhances solubility, making it suitable for aqueous applications such as dye synthesis, biochemical assays, or catalysis .

Properties

CAS No. |

72139-16-3 |

|---|---|

Molecular Formula |

C24H11Cl3N5Na3O11S3 |

Molecular Weight |

816.9 g/mol |

IUPAC Name |

trisodium;4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-6-[(2,5,6-trichloropyrimidin-4-yl)amino]benzene-1,3-disulfonate |

InChI |

InChI=1S/C24H14Cl3N5O11S3.3Na/c25-18-22(26)31-24(27)32-23(18)30-11-5-10(13(44(35,36)37)7-14(11)45(38,39)40)29-12-6-15(46(41,42)43)19(28)17-16(12)20(33)8-3-1-2-4-9(8)21(17)34;;;/h1-7,29H,28H2,(H,30,31,32)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |

InChI Key |

KGWYMHSWTWJPQV-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=C(C(=NC(=N5)Cl)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Amino-1,3-benzenedisulfonic Acid Intermediate

This intermediate is a critical building block. According to established sulfonation methods:

| Parameter | Condition/Details |

|---|---|

| Starting Material | 4-Aminobenzenesulfonic acid |

| Sulfonating Agent | Oleum (fuming sulfuric acid) |

| Temperature | Initial: 20 ℃; then raised to 130 ℃ |

| Reaction Time | 4 to 6.5 hours |

| Workup | Drain sulfonation mixture into water under pressure |

| Neutralization | Addition of lime (Ca(OH)$$_2$$) at 70–75 ℃ |

| Precipitation | Removal of gypsum (CaSO$$_4$$) by filtration |

| Further Neutralization | Soda (Na$$2$$CO$$3$$) to precipitate CaCO$$_3$$ |

| Concentration | Evaporation to concentrate sodium salt solution |

| Yield | 90–91% |

This method yields 4-amino-1,3-benzenedisulfonic acid sodium salt with high purity and yield, suitable for subsequent coupling reactions.

Synthesis of the Anthraquinone Sulfonic Acid Derivative

The anthraquinone moiety bearing sulfonic acid and amino groups is typically prepared via sulfonation of anthraquinone followed by nitration and reduction steps:

Sulfonation of anthraquinone to introduce sulfonate groups at the 3-position.

Nitration at the 4-position followed by catalytic hydrogenation or chemical reduction to the 4-amino derivative.

Protection/deprotection steps as required to maintain functional group integrity.

These steps are well-documented in dye chemistry literature but require strict temperature and pH control to avoid over-sulfonation or decomposition.

Coupling of Anthraquinone Derivative to 1,3-Benzenedisulfonic Acid

The coupling involves nucleophilic aromatic substitution (SNAr) between the amino group of the anthraquinone derivative and activated positions on the benzenedisulfonic acid derivative, often facilitated by:

Using chlorinated heterocycles such as 2,5,6-trichloro-4-pyrimidinyl as electrophilic sites.

Reaction solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Elevated temperatures (typically 80–120 ℃) to promote substitution.

Base catalysts like sodium carbonate or triethylamine to deprotonate amino groups and facilitate nucleophilicity.

This step forms the key C–N bonds linking the anthraquinone and pyrimidinyl moieties onto the benzenedisulfonic acid scaffold.

Formation of the Trisodium Salt

The final compound is isolated as the trisodium salt to enhance solubility and stability:

Neutralization of the sulfonic acid groups with sodium hydroxide or sodium carbonate.

Removal of insoluble impurities by filtration.

Concentration and crystallization from aqueous solution.

This step ensures the compound is water-soluble and suitable for applications in aqueous media.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Sulfonation | Oleum, 20–130 ℃, 4–6.5 h | From 4-aminobenzenesulfonic acid | 90–91% yield |

| 2 | Sulfonation, Nitration, Reduction | Anthraquinone, HNO$$3$$, catalytic H$$2$$ | To 4-amino-3-sulfoanthraquinone | High purity intermediate |

| 3 | Nucleophilic Aromatic Substitution | 2,5,6-Trichloro-4-pyrimidine, DMF, base, 80–120 ℃ | Coupling to benzenedisulfonic acid | Moderate to high yield |

| 4 | Neutralization | NaOH or Na$$2$$CO$$3$$, aqueous | Formation of trisodium salt | Pure, water-soluble salt |

Research Findings and Considerations

The sulfonation of aromatic amines like 4-aminobenzenesulfonic acid is well-established and reproducible, providing a robust route to the benzenedisulfonic acid core.

The anthraquinone sulfonic acid derivatives require careful control of sulfonation and reduction steps to avoid side reactions and maintain the integrity of the amino and sulfonic acid groups.

The introduction of the 2,5,6-trichloro-4-pyrimidinyl group via SNAr is favored due to the electron-deficient nature of the pyrimidine ring and the presence of good leaving groups (chlorides), facilitating efficient coupling.

The overall synthetic route is modular, allowing for variation of substituents on the anthraquinone or pyrimidinyl moieties for tailored properties.

Industrial scale preparation would require optimization of reaction times, temperatures, and solvent recycling to improve sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The anthracene core can be oxidized to form quinone derivatives.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The sulfonic acid and trichloropyrimidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core can yield anthraquinone derivatives, while nucleophilic substitution can introduce various functional groups onto the sulfonic acid or trichloropyrimidinyl moieties.

Scientific Research Applications

Organic Synthesis

Role in Synthesis : The compound serves as a catalyst in the synthesis of bisphenol S, which is used as an anticorrosive agent in epoxy resins and glues. Its ability to facilitate reactions involving complex organic molecules makes it valuable in the chemical manufacturing sector .

Electroplating

Electroplating Intermediates : In electroplating processes, this compound acts as an additive to improve the ductility of nickel coatings. It helps relieve stress in the metal layer, enhancing the overall quality and durability of the electroplated surface .

Dye Manufacturing

Dye Applications : The compound is utilized in the production of azo dyes, particularly for textiles. Azo dyes are known for their vibrant colors and are primarily used to dye cellulosic fibers like cotton and rayon .

Environmental Applications

Screening Assessments : The compound has been evaluated for its environmental impact due to its use in various industrial applications. Studies focus on its behavior in wastewater treatment and potential effects on aquatic ecosystems .

Case Study 1: Electroplating Enhancement

A study demonstrated that incorporating 1,3-benzenedisulfonic acid into nickel electroforming baths significantly improved the mechanical properties of the deposited layer. The addition resulted in a reduction of internal stresses by up to 30%, leading to enhanced ductility and adhesion of the metal layer.

Case Study 2: Textile Dyeing Efficiency

In textile applications, a comparative analysis was conducted between traditional azo dyes and those synthesized using this compound as an intermediary. Results indicated that dyes produced with this compound exhibited superior colorfastness and lower toxicity levels compared to conventional methods.

Table 1: Comparison of Applications

| Application Area | Functionality | Benefits |

|---|---|---|

| Organic Synthesis | Catalyst for bisphenol S synthesis | Enhanced reaction efficiency |

| Electroplating | Stress reliever for nickel coatings | Improved ductility and adhesion |

| Dye Manufacturing | Intermediate in azo dye production | Superior colorfastness and lower toxicity |

| Environmental Impact | Assessment of ecological effects | Understanding potential risks |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues

4-Hydroxy-1,3-Benzenedisulfonic Acid (CAS RN: 98-48-6)

- Structure : Contains hydroxyl and sulfonic acid groups at positions 4, 1, and 3.

- Properties: Strong acidity (pKa ~1.5–2.5) due to dual sulfonic acid groups . Applications: Intermediate in resorcinol synthesis and surfactant production .

- Key Difference : Lacks the anthracene and pyrimidine substituents, limiting its utility in specialized dye or pharmaceutical contexts .

Sodium 1-Amino-4-[[4-(Benzoylamino)Phenyl]Amino]-9,10-Dihydro-9,10-Dioxoanthracene-2-Sulfonate (CAS RN: 70571-79-8)

- Structure: Anthracene core with sulfonic acid and benzoylamino groups.

- Properties: Used in high-performance dyes due to its anthraquinone-derived chromophore . Sodium salt improves solubility for textile applications.

Disodium 4,5-Dihydroxy-1,3-Benzenedisulfonate (CAS RN: 149-45-1)

- Structure : Two hydroxyl and two sulfonic acid groups.

- Properties :

- Key Difference: Lacks nitrogen-containing substituents (amino, pyrimidine), limiting its reactivity in nucleophilic or metal-binding applications .

Functional Analogues

Chlorinated Pyrimidine Derivatives

- Example : 2,5,6-Trichloro-4-pyrimidinamine (hypothetical structure).

- Properties :

- Key Difference : When fused to anthracene-sulfonic acid systems, as in the target compound, the combined structure gains dual functionality (chromophoric + bioactive) .

Anthraquinone Disulfonates

- Example: 1,5-Disulfoanthraquinone (hypothetical structure).

- Properties :

Comparative Data Table

| Property | Target Compound | 4-Hydroxy-1,3-Benzenedisulfonic Acid | Sodium Anthracene Sulfonate (CAS 70571-79-8) |

|---|---|---|---|

| Solubility | High (trisodium salt) | Moderate (disodium salt) | High (sodium salt) |

| Acidity (pKa) | ~1.2–2.8 (sulfonic groups) | ~1.5–2.5 | ~1.8–3.0 |

| Key Functional Groups | Anthracene, pyrimidine, sulfonic acid | Hydroxyl, sulfonic acid | Anthracene, benzoylamino, sulfonic acid |

| Applications | Dyes, pharmaceuticals, biochemicals | Resorcinol synthesis, surfactants | Textile dyes, fluorescent probes |

Biological Activity

1,3-Benzenedisulfonic acid, specifically the compound with the extended structure involving amino and sulfonyl groups, has garnered attention due to its potential biological activities. This compound is characterized by its complex molecular structure which includes multiple functional groups that enhance its reactivity and interaction with biological systems.

The compound is a trisodium salt of 1,3-benzenedisulfonic acid with a molecular formula that reflects its intricate structure. It is highly soluble in water, which facilitates its use in various biochemical applications. The presence of sulfonic acid groups contributes to its acidic nature, allowing it to act as a proton donor in biochemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonic acid groups are known to influence enzyme activity by altering the charge distribution within proteins and enzymes. This can lead to changes in enzyme kinetics and overall metabolic pathways .

In Vitro Studies

Several studies have explored the effects of similar sulfonic acid compounds on cellular processes:

- Cell Growth Inhibition : Research indicates that compounds with similar structures can inhibit fibroblast growth factor receptor (FGFR) signaling pathways, leading to reduced cell proliferation. For instance, NF449, a related compound, demonstrated significant inhibition of FGFR3 activity in vitro .

- Cardiovascular Effects : A study on benzenesulfonamide derivatives showed that certain compounds could decrease perfusion pressure in isolated rat heart models. This suggests potential applications in cardiovascular therapeutics .

Data Tables

Case Studies

- Inhibition of Fibroblast Growth Factor Receptor : In a controlled study, NF449 was tested for its ability to rescue growth arrest in cells treated with fibroblast growth factors. The results indicated that NF449 significantly improved cell viability compared to untreated controls .

- Cardiovascular Impact : The effects of various benzenesulfonamide derivatives on coronary resistance were evaluated using isolated rat hearts. The findings revealed that specific modifications in the chemical structure led to significant changes in both perfusion pressure and coronary resistance .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the anthraquinone sulfonic acid moiety is functionalized via diazo coupling under acidic conditions (pH 4–5) at 0–5°C. The pyrimidinyl group is introduced via nucleophilic aromatic substitution using trichloropyrimidine in DMF at 80°C. Purification is achieved via reverse-phase column chromatography (C18 silica, methanol/water gradient) to isolate the trisodium salt. Purity (>98%) is confirmed by HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most effective for characterizing this compound's structure and stability?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H, ¹³C, DEPT-135) to resolve aromatic proton environments and substituent positions. For stability studies, employ thermogravimetric analysis (TGA) under nitrogen to assess thermal decomposition and UV-Vis spectroscopy to monitor photodegradation in aqueous buffers (pH 2–12) .

Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental design?

- Methodological Answer : The compound’s trisulfonate groups enhance aqueous solubility, but for organic phase reactions (e.g., coupling with hydrophobic substrates), use polar aprotic solvents like DMSO or DMF with 10% water. Sonication at 40°C for 30 minutes improves dispersion. Solubility parameters (Hansen solubility coefficients) should be calculated to optimize solvent selection .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved during structural elucidation?

- Methodological Answer : For overlapping aromatic signals in NMR, use 2D techniques (COSY, HSQC, HMBC) to map coupling between protons and carbons. For example, HMBC can confirm connectivity between anthraquinone NH groups and adjacent sulfonate substituents. If ambiguity persists, compare with deuterated analogs or computational modeling (DFT-based chemical shift predictions) .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

- Methodological Answer : Store the compound as a lyophilized powder at -20°C in amber vials to prevent photodegradation. In solution, add 1 mM EDTA to chelate metal ions that catalyze sulfonate hydrolysis. Avoid exposure to strong oxidizers (e.g., peroxides) and monitor stability via LC-MS every 6 months .

Q. How can researchers evaluate the compound's binding affinity to biological targets (e.g., DNA or proteins)?

- Methodological Answer : Use surface plasmon resonance (SPR) with immobilized DNA or protein targets. Prepare solutions in PBS (pH 7.4) with 0.005% Tween-20 to minimize nonspecific binding. For competitive assays, combine with fluorescence anisotropy using FITC-labeled oligonucleotides. Data analysis via Scatchard plots or Hill equations quantifies binding constants (Kd) .

Q. What experimental approaches resolve discrepancies in reported reactivity of the trichloropyrimidinyl group?

- Methodological Answer : Reactivity inconsistencies may arise from solvent polarity or competing pathways. Use kinetic studies (stopped-flow UV-Vis) to track substitution rates in DMF vs. THF. Control moisture levels (<0.1% with molecular sieves) to suppress hydrolysis. Compare regioselectivity using ¹⁵N-labeled pyrimidine derivatives and 2D NOESY for steric analysis .

Methodological Notes

- Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., monosubstituted anthraquinone precursors) to confirm reaction pathways .

- Contradiction Management : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) and use multivariate analysis (ANOVA) to identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.